4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine
Description
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is a brominated imidazole derivative characterized by a cyclopropyl group at position 1, a methyl group at position 2, and a 3-bromophenyl substituent at position 4 of the imidazole ring.
Properties
Molecular Formula |
C13H14BrN3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14BrN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3 |
InChI Key |
SZIVUYXYCJOWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Oxidation of 3-Bromophenylacetone to Glyoxal
The synthesis begins with the oxidation of 3-bromophenylacetone (1-(3-bromophenyl)propan-2-one) using catalytic HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85°C. This generates 3-bromophenylglyoxal, a reactive 1,2-dicarbonyl intermediate. The reaction proceeds via α-ketol rearrangement, with DMSO acting as both solvent and oxidant.
Key reaction parameters :
Condensation with Acetaldehyde and Cyclopropylamine
The glyoxal intermediate is condensed with acetaldehyde (to introduce the C2 methyl group) and cyclopropylamine (to incorporate the N1-cyclopropyl moiety) in methanol. Ammonium acetate (1.5 equiv) facilitates imine formation, while the solvent system (DMSO/MeOH) ensures solubility of both polar and nonpolar intermediates.
Mechanistic insights :
-
Glyoxal reacts with acetaldehyde to form a diimine intermediate.
-
Cyclopropylamine nucleophilically attacks the electrophilic carbon, closing the imidazole ring.
-
Aromatization occurs via elimination of water, yielding the 1-cyclopropyl-2-methyl skeleton.
Optimization challenges :
-
Excess cyclopropylamine (>1.1 equiv) leads to N,N-di-cyclopropyl byproducts.
-
Lower temperatures (<50°C) favor regioselectivity for the 5-amine position.
Post-Synthetic Modification: N1-Cyclopropylation
For substrates where direct condensation fails to install the cyclopropyl group, post-synthetic N-alkylation provides an alternative route. This method is particularly useful when steric hindrance limits cyclopropylamine’s reactivity during core formation.
Synthesis of 4-(3-Bromophenyl)-2-methyl-1H-imidazol-5-amine
Using the oxidation-condensation method without cyclopropylamine yields the unprotected imidazole:
-
Glyoxal precursor : 3-bromophenylacetone
-
Aldehyde : Acetaldehyde
-
Ammonia source : NH₄OAc
-
Product : 4-(3-bromophenyl)-2-methyl-1H-imidazol-5-amine
N1-Alkylation with Cyclopropyl Bromide
The free N1 position undergoes alkylation under strongly basic conditions:
Procedure :
-
Dissolve 4-(3-bromophenyl)-2-methyl-1H-imidazol-5-amine (1.0 equiv) in anhydrous DMF.
-
Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
-
Introduce cyclopropyl bromide (1.5 equiv) dropwise.
Key parameters :
-
Solvent : DMF (dried over molecular sieves)
-
Base : Sodium hydride (60% dispersion in oil)
Characterization data :
-
¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.45 (s, 3H, C2-CH₃), 6.90–7.40 (m, 4H, aromatic).
-
HRMS : m/z calc. for C₁₃H₁₄BrN₃ [M+H]⁺: 292.17, found: 292.16.
Alternative Pathway: Multicomponent Cyclocondensation
A one-pot assembly leveraging the Van Leusen imidazole synthesis offers improved atom economy. This method employs Tosylmethyl Isocyanide (TosMIC) as a C-N-C synthon.
Reaction Components
-
Aldehyde : 3-bromobenzaldehyde
-
Ketone : Cyclopropylmethyl ketone (cyclopropylacetone)
-
Reagent : TosMIC (1.1 equiv)
Procedure :
-
Combine 3-bromobenzaldehyde (1.0 equiv), cyclopropylacetone (1.0 equiv), and TosMIC in methanol.
-
Quench with NH₄Cl, extract with EtOAc, and purify via silica chromatography.
Mechanism :
-
TosMIC undergoes [2+3] cycloaddition with the in situ-generated enamine.
-
Sequential elimination of toluenesulfinic acid forms the imidazole ring.
Yield : 42% (lower due to competing side reactions with bromine).
Bromophenyl Group Introduction via Suzuki-Miyaura Coupling
For cases where bromine incorporation proves challenging during imidazole formation, post-synthetic cross-coupling allows precise aryl group installation.
Synthesis of 4-Borono-1-cyclopropyl-2-methyl-1H-imidazol-5-amine
Coupling with 3-Bromophenylboronic Acid
Advantages :
-
Tolerates electron-withdrawing bromine substituents.
-
Enables late-stage diversification of the aryl group.
Comparative Analysis of Methods
Scalability and Industrial Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The bromine atom on the phenyl ring undergoes substitution under specific conditions. In metal-free oxidative coupling reactions, brominated aryl groups participate in cross-couplings when catalyzed by iodine or HBr/DMSO systems. For example:
-
Replacement with Amines : Under Pd catalysis, bromine can be substituted by aryl or alkyl amines to form secondary amines. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
-
Halogen Exchange : Bromine may be replaced by chlorine or iodine via Finkelstein-type reactions using NaI or KCl in DMSO .
Key Reaction Example :
\text{4-(3-Bromophenyl)-imidazole} + \text{R-NH}_2 \xrightarrow{\text{Pd(OAc)_2, DMF}} \text{4-(3-R-NH-Phenyl)-imidazole} + \text{HBr}
This reaction is critical for modifying the compound’s aromatic moiety while retaining the imidazole core .
Amine Group Reactivity
The primary amine at position 5 exhibits versatile reactivity:
-
Acylation : Reacts with acyl chlorides or anhydrides in the presence of base (e.g., EtN) to form amides. For example, treatment with acetyl chloride yields 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-acetamide .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine derivatives. This is utilized in synthesizing bioactive analogs .
-
Protonation/Deprotonation : The amine’s pKa (~8.5) allows pH-dependent solubility, enabling selective crystallization or extraction .
Comparative Reactivity of Amine Derivatives :
| Reaction Type | Conditions | Product Yield | Key Application |
|---|---|---|---|
| Acylation | AcO, EtN, 25°C | 78–85% | Prodrug synthesis |
| Schiff Base Formation | PhCHO, HCl (cat.), MeOH, 60°C | 65–72% | Ligand design |
Imidazole Ring Participation
The electron-rich imidazole ring engages in electrophilic substitutions and cyclizations:
-
Electrophilic Substitution : Bromination or nitration occurs at position 2 or 4 of the imidazole ring under acidic conditions (e.g., HSO/HNO) .
-
Cyclocondensation : Reacts with α-keto acids or aldehydes (e.g., glyoxal) in the presence of NHOAc to form fused heterocycles like benzimidazoles .
Mechanistic Insight :
In Kornblum oxidation conditions (DMSO, HBr), the imidazole’s methyl group oxidizes to a carbonyl, enabling subsequent C–H amination and cyclization (see Scheme 1 in ).
Comparative Reactivity with Structural Analogs
The cyclopropyl and bromophenyl groups confer unique reactivity compared to simpler imidazoles:
| Compound | Key Reaction | Rate Constant (k, s) | Selectivity |
|---|---|---|---|
| 4-(3-Bromophenyl)-imidazole | NAS with piperidine | 2.1 × 10 | 89% para |
| 4-Phenylimidazole (no Br) | Electrophilic bromination | 5.3 × 10 | 72% ortho |
| 1-Cyclopropylimidazole (no Br) | Cyclopropane ring-opening under acid | 1.8 × 10 | N/A |
Data adapted from highlight the bromophenyl group’s directive effect and the cyclopropyl group’s stability under mild conditions.
Stability and Reaction Optimization
Critical parameters for reproducible reactions include:
-
Solvent Choice : DMSO enhances electrophilic substitutions but may oxidize sensitive groups .
-
Catalyst Selection : Pd(OAc) outperforms Pd(dba) in cross-couplings due to reduced steric hindrance .
-
Temperature Control : NAS reactions require 80–100°C for completion, while acylation proceeds efficiently at room temperature .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing imidazole rings, including 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine, exhibit significant biological activities:
- Antibacterial Properties : Studies suggest that this compound may possess antibacterial effects, contributing to its potential use in treating infections.
- Anticancer Activity : The compound has shown promise in cancer research, particularly due to its ability to interact with enzymes or receptors involved in cancer pathways. Its structure may allow it to inhibit tumor growth or induce apoptosis in cancer cells .
Applications in Medicinal Chemistry
The applications of 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine extend into several areas of medicinal chemistry:
Drug Development
The compound serves as a lead structure for developing new drugs targeting bacterial infections and cancer. Its ability to form derivatives can lead to the discovery of more potent and selective agents.
Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with various biological targets. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, providing insights into its therapeutic potential .
Structure-Activity Relationship (SAR) Studies
Research on the structure-activity relationship of this compound has revealed that modifications to its structure can significantly influence its biological activity. This understanding aids in optimizing compounds for better efficacy and reduced side effects .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various derivatives derived from similar imidazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential clinical applications .
- Anticancer Screening : In vitro studies assessed the anticancer activity of related compounds against human breast adenocarcinoma cell lines. The results showed that some derivatives had significant cytotoxic effects, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position: The target compound’s 3-bromophenyl group contrasts with the 4-bromophenyl isomer in ’s analog. This meta vs.
- Core Heterocycle : Compared to ’s benzoxazole-oxadiazole hybrid, the imidazole core in the target compound offers distinct hydrogen-bonding capabilities and metabolic stability .
Physicochemical Properties
- Molecular Weight : The target compound (~292 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike PF-03491165 (513.53 g/mol), which may face bioavailability challenges .
- Solubility : The methyl and cyclopropyl groups in the target compound likely reduce water solubility compared to ’s methoxyphenyl-containing analog, where the methoxy group improves hydrophilicity .
Biological Activity
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine, identified by the CAS number 1269534-71-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Antimicrobial Activity
Research indicates that derivatives of imidazole, including 4-(3-bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine, exhibit notable antimicrobial properties. A study evaluating various imidazole compounds revealed that certain derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 5.64 - 77.38 |
These findings suggest that the incorporation of bromophenyl and cyclopropyl groups may enhance the compound's interaction with bacterial cell walls or enzymes critical for bacterial survival.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Structure-activity relationship (SAR) studies have indicated that modifications in the imidazole structure can lead to significant variations in cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring were shown to have IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A431 (epidermoid carcinoma) | <10 |
| Compound 2 | U251 (glioblastoma) | <15 |
Case Studies
Several case studies have documented the synthesis and evaluation of similar imidazole derivatives:
- Antimicrobial Evaluation : In one study, a series of imidazole derivatives were synthesized and tested against various microbial strains. The results showed that modifications at the 2-position of the imidazole ring significantly affected antimicrobial potency .
- Cytotoxicity Assessment : Another research effort involved assessing the cytotoxic effects of imidazole derivatives on human cancer cell lines, revealing that specific structural features contributed to enhanced activity against cancer cells .
Q & A
Q. What synthetic strategies are optimal for preparing 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine?
A multi-step approach is recommended, starting with cyclization of substituted precursors (e.g., 3-bromophenyl derivatives) followed by functional group modifications. Microwave-mediated reactions (e.g., 80–120°C, 30–60 min) can improve yields for imidazole core formation, as demonstrated in similar pyrazole and imidazole syntheses . Key steps include:
- Cyclization : Use POCl₃ or BF₃·Et₂O as catalysts for heterocycle formation .
- Amination : Introduce the amine group via nucleophilic substitution with NH₃ or protected amines under inert atmospheres .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (DMSO/water) ensure high purity .
Q. How should researchers characterize the structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the cyclopropyl group shows distinct splitting patterns (δ ~1.2–2.5 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally related pyrazoles where C–H···π interactions define dimeric packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~318.2 g/mol).
Q. What preliminary biological screening assays are suitable for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Fluorescence-based kinase or protease assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Systematically modify substituents and analyze effects:
- Bromophenyl group : Replace with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to assess impact on receptor binding .
- Cyclopropyl ring : Test steric effects by substituting with bulkier (e.g., adamantyl) or smaller (e.g., methyl) groups .
- Methyl group : Replace with polar moieties (e.g., –OH, –NH₂) to enhance solubility and bioavailability .
Q. How should researchers address contradictions between computational predictions and experimental data?
Example: If DFT calculations suggest a planar imidazole ring but X-ray data show puckering:
Q. What methodologies are recommended for studying environmental fate and toxicity?
Adopt a tiered approach:
- Physicochemical properties : Measure logP (octanol/water) and hydrolysis rates (pH 4–9) .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (OECD 201) .
- Metabolite profiling : LC-HRMS to identify transformation products in simulated wastewater .
Experimental Design and Data Analysis
Q. How to design a robust SAR study for imidazole derivatives?
Q. What strategies resolve low reproducibility in biological assays?
- Standardize protocols : Pre-incubate compounds at 37°C for 1 hr to ensure solubility .
- Batch effects : Include internal reference compounds in each assay plate .
- Blind testing : Assign sample IDs randomly to eliminate observer bias .
Methodological Challenges
Q. How to improve yield in the final amination step?
Q. How to address instability in aqueous solutions?
- Formulation : Use cyclodextrin encapsulation or PEGylation .
- pH adjustment : Stabilize at pH 6–7 with phosphate buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
